Cocculolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one |
InChI |
InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3 |
InChI Key |
QVOZBDJFWDSZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O |
Synonyms |
cocculolidine |
Origin of Product |
United States |
Isolation and Elucidation of Natural Cocculolidine
Botanical Sources and Geographic Distribution
Cocculolidine is a naturally occurring insecticidal alkaloid belonging to the Erythrina group. Its isolation has been primarily documented from specific species within the Cocculus genus, which is part of the Menispermaceae family.
The principal botanical source of this compound is the leaves of Cocculus trilobus DC. researchgate.net. This plant, known as "Kamiebi" in Japan, is the host plant for the Japanese fruit-piercing moth. This compound is considered a major alkaloidal component of the leaves of this species. The presence of this compound in the plant is linked to an interesting ecological relationship, as it exhibits insecticidal properties against various insects but not against the larvae of the moth that feeds on the plant.
While Cocculus carolinus, commonly known as Carolina Snailseed or Carolina Coralbead, is a related species found in the southeastern and midwestern United States, there is no specific scientific literature documenting the isolation of this compound from this particular plant. C. carolinus is known to be rich in various alkaloids, but this compound has been definitively identified and extracted from its relative, C. trilobus. researchgate.net
Table 1: Documented Botanical Source of this compound
| Species Name | Common Name | Plant Part Used for Isolation | Geographic Location of Source Plant |
|---|
Extraction and Purification Methodologies
The isolation of this compound from its botanical source involves a systematic extraction and purification process. A common laboratory-scale method begins with the fresh leaves of Cocculus trilobus. The general procedure is as follows:
Initial Extraction : The plant material is processed to create an extract.
Acid-Base Extraction : The extract is subjected to an acid-base treatment to separate the alkaloids from other plant constituents. The solution is made alkaline, typically using aqueous ammonia.
Solvent Partitioning : The alkaloid bases are then extracted from the aqueous solution using an organic solvent, such as chloroform (B151607).
Evaporation and Crystallization : The chloroform extract, containing the crude alkaloid mixture, is evaporated to yield a solid residue.
Recrystallization : This solid material is further purified by recrystallization from a suitable solvent, like ethyl acetate. This final step yields colorless prisms of pure this compound.
This multi-step process is crucial for obtaining the compound in a pure form, suitable for structural analysis and other scientific studies.
Structural Elucidation Techniques
The determination of the complex molecular structure of this compound was accomplished through a combination of advanced spectroscopic and chemical methods. These techniques provided detailed information about its atomic composition, connectivity, and three-dimensional arrangement.
Spectroscopy is a cornerstone of chemical analysis, and several methods were employed to decipher the structure of this compound. researchgate.net
Mass Spectrometry (MS) : This technique was used to determine the molecular weight and elemental formula of this compound. Analysis of the fragmentation patterns in the mass spectrum of this compound and related compounds, such as dihydro-β-erythroidine, helped to establish that it possessed the same fundamental skeleton as other Erythrina alkaloids. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy provided crucial information about the functional groups present in the molecule. The IR spectrum of this compound showed characteristic absorption bands indicating the presence of specific structural features. For instance, the absorption maxima for the carbonyl groups were observed at 1767 cm⁻¹ and 1675 cm⁻¹, which is indicative of an α,β-unsaturated-γ-lactone ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (both ¹H and ¹³C) is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule. While specific NMR data from the initial elucidation is not detailed in the provided sources, it would have been essential for determining the precise connectivity of atoms and the chemical environment of each proton and carbon, ultimately leading to the proposed structure. researchgate.netnih.gov
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Key Findings for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and structural fragments. | Confirmed the Erythrina alkaloid skeleton. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Showed absorption maxima at 1767 cm⁻¹ and 1675 cm⁻¹, indicating an α,β-unsaturated-γ-lactone. |
| Nuclear Magnetic Resonance (NMR) | Detailed map of atomic connectivity and stereochemistry. | Essential for confirming the final atom-by-atom structure. |
Beyond determining the connectivity of atoms, establishing the correct relative stereochemistry—the specific three-dimensional orientation of atoms at chiral centers—was a critical challenge. For this compound, which has two asymmetric centers at positions C-3 and C-5, a clever chemical transformation was employed to solve this puzzle.
The key question was whether the methoxyl group at C-3 was on the same side (cis) or the opposite side (trans) of the C-5, N-bond. To differentiate between the two possibilities, this compound was chemically converted into its 1,6-dihydrodemethyl derivative. This new compound was then analyzed using infrared spectroscopy in a dilute carbon tetrachloride solution. The analysis focused on whether an intramolecular hydrogen bond could form between the newly formed hydroxyl group and the nitrogen atom.
The results showed the presence of such a bond, which is only possible if the hydroxyl group and the nitrogen atom are in a cis orientation to each other. This finding conclusively demonstrated that this compound has the relative configuration where the methoxyl group at C-3 is cis to the C-5, N bond. researchgate.net
Stereochemical Assignment Approaches
Determination of Relative Configuration
The relative configuration of this compound was established through a combination of spectroscopic methods and chemical transformations. The molecule contains two asymmetric centers, C-3 and C-5, leading to the possibility of two relative configurations. In one isomer, the methoxyl group at C-3 is cis to the C-5,N-bridge, while in the other, it is in a trans orientation.
To differentiate between these possibilities, this compound was chemically converted to a 1,6-dihydrodemethyl derivative. This transformation was crucial for the subsequent analysis. The resulting compound was then analyzed using infrared (IR) spectroscopy to investigate the presence of an intramolecular hydrogen bond. The IR spectrum of a dilute carbon tetrachloride solution of the derivative showed an absorption maximum for the hydroxyl group at 3300 cm⁻¹, which is indicative of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom.
The formation of this hydrogen bond is only sterically possible if the hydroxyl group and the nitrogen atom are in a cis relationship to each other. This observation, therefore, confirmed that the precursor, this compound, possesses the relative configuration where the methoxyl group at C-3 is cis to the C-5,N-bridge. The absorption maxima of the carbonyl groups in both this compound and its derivative were found to be nearly identical (1768 cm⁻¹ and 1767 cm⁻¹ in CCl₄, respectively), which ruled out the possibility of the hydroxyl group being part of an unsaturated γ-lactone system.
Table 1: Key Spectroscopic Data for the Determination of Relative Configuration
| Compound | Functional Group | Spectroscopic Data | Implication |
|---|---|---|---|
| 1,6-dihydrodemethylthis compound | Hydroxyl Group (O-H) | IR νmax (CCl₄): 3300 cm⁻¹ | Presence of an intramolecular hydrogen bond |
| This compound | Carbonyl Group (C=O) | IR νmax (CCl₄): 1768 cm⁻¹ | α,β-unsaturated γ-lactone |
Considerations for Absolute Configuration
While the relative stereochemistry of this compound has been determined, the establishment of its absolute configuration presents further challenges. The absolute configuration refers to the precise three-dimensional arrangement of atoms in space, distinguishing between enantiomers.
For many natural products, the absolute configuration is determined using methods such as X-ray crystallography of the native compound or a suitable crystalline derivative. This technique provides a definitive three-dimensional structure. However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant hurdle.
Another common approach involves the use of chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD). These techniques measure the differential absorption or rotation of polarized light by a chiral molecule. The resulting spectra can often be correlated with the absolute configuration by applying established empirical rules, such as the octant rule for ketones or the helicity rule for dienes. However, for some classes of compounds, these rules may not be reliable. For instance, in the related Erythrina alkaloids, attempts to use diene rules to assign the absolute configuration based on their strong positive Cotton effects in CD spectra have led to incorrect assignments when compared to results from X-ray analysis. This is because other chromophores in the molecule, such as an allylic methoxyl system, can have a dominant and opposite contribution to the chiroptical properties, complicating the interpretation of the spectra.
A definitive method to establish the absolute configuration is through asymmetric total synthesis, where a specific enantiomer is synthesized from a starting material of known absolute configuration. Comparing the properties, particularly the optical rotation, of the synthesized compound with the natural product can unambiguously assign the absolute configuration.
As of the current available literature, a definitive assignment of the absolute configuration of this compound has not been explicitly reported. The challenges associated with chiroptical methods in related alkaloid series suggest that a conclusive determination would likely require X-ray crystallographic analysis or an enantioselective total synthesis.
Synthetic Endeavors Towards Cocculolidine and Its Core Skeleton
Retrosynthetic Analyses of the Cocculolidine Framework
Retrosynthetic analysis of this compound typically involves identifying key disconnections that can simplify the molecular structure into readily available precursors. Given its tetracyclic nature, strategies often target the formation of the individual rings and their subsequent annulation to build the complete framework. Approaches may involve disconnecting bonds in the lactone moiety, the nitrogen-containing ring, or the carbocyclic rings, aiming for intermediates that can be constructed using established synthetic methodologies. The D-nor-erythrinan skeleton, characteristic of this compound, has been a focus of synthetic studies, with various routes explored to assemble this core. researchgate.netresearchgate.net
Total Synthesis Approaches (Racemic and Enantioselective)
Early Synthetic Routes to the this compound Skeleton
Early synthetic studies towards non-aromatic erythrinan (B1236395) alkaloids, including the this compound skeleton, explored different routes to construct the core tetracyclic system. One approach involved the synthesis of the this compound skeleton, specifically as the 8-oxo derivative, via key intermediates such as a diester. researchgate.net Routes included ozonolysis of a trimethoxy-8-oxo-erythrinan derivative or oxidation of a dimethoxy-8-oxo-erythrinan derivative followed by ozonolysis and peroxide oxidation to yield the diester intermediate. researchgate.net These early endeavors laid the groundwork for later total synthesis efforts by establishing methods for constructing the fundamental ring system. The characteristic 6-5-6-6-membered ring system found in erythrinan alkaloids has been constructed using methods developed for the synthesis of aromatic erythrinan alkaloids. researchgate.net
Key Methodologies in Total Synthesis
Several key methodologies have been employed in the total synthesis of this compound and related erythrinan alkaloids to construct the complex polycyclic framework.
Palladium-catalyzed cyclization strategies have been explored in the synthesis of erythrinan alkaloids. These methods can be effective for forming C-C bonds and constructing cyclic systems. For instance, palladium-catalyzed cyclization of requisite precursors has been reinvestigated for the synthetic application to Erythrina alkaloids. researchgate.net Palladium-catalyzed reactions, such as carbonylation followed by cyclization, have been utilized in the synthesis of unsaturated γ-lactones, which are structural features present in this compound. cusat.ac.in Directed C-H functionalization/cyclization catalyzed by palladium has emerged as an efficient method for synthesizing nitrogen heterocycles, which are relevant to the construction of the this compound core. d-nb.info While direct application specifically to this compound's full synthesis might not be extensively documented in the provided snippets, palladium catalysis is a recognized tool in alkaloid synthesis and related cyclization reactions. mdpi.comnih.gov
Intramolecular Diels-Alder (IMDA) reactions are powerful tools for generating structural complexity and have been applied in the synthesis of various natural products with polycyclic structures analogous to erythrinan alkaloids. rsc.org Although the provided information does not explicitly detail the use of IMDA specifically in the total synthesis of this compound, the methodology is relevant to constructing similar ring systems found in other alkaloids. For example, IMDA reactions have been employed as key steps in the synthesis of other complex alkaloids, efficiently constructing bicyclo[2.2.2]octane ring moieties or providing hexacyclic skeletons. rsc.orgnih.gov The intramolecular Diels-Alder reaction of 2-imidofurans has been explored for the synthesis of erythrinan alkaloids. researchgate.net Intermolecular Diels-Alder reactions have also been used to construct the characteristic ring system of erythrinan alkaloids. researchgate.net The application of IMDA in analogous syntheses highlights its potential for constructing the fused ring system present in this compound.
N-Acyliminium ion cyclizations are valuable reactions for forming nitrogen-containing heterocycles and have been utilized in the synthesis of erythrinan and homoerythrinan alkaloids. capes.gov.br This approach typically involves the intramolecular cyclization of an N-acyliminium ion intermediate onto a nucleophilic partner, such as an aromatic ring or an alkene. researchgate.netcapes.gov.br This methodology provides a general strategy for constructing the erythrinan ring system. capes.gov.br The formation of the tetracyclic erythrina skeleton has been achieved through sequences involving N-acyliminium ion cyclizations. researchgate.net The stereoelectronic preference for axial attack by a nucleophile onto the N-acyliminium ion can influence the diastereoselectivity of the cyclization. researchgate.net Acid-induced cyclization of hexahydroindolinones bearing tethered pi-bonds can lead to octahydropyrido[2,1-i]indolinones, demonstrating the utility of this approach in constructing fused ring systems relevant to the this compound structure. researchgate.net
Cycloisomerization Reactions
Cycloisomerization reactions have been explored as a strategy in the synthesis of erythrinan alkaloids, including approaches that could be relevant to the construction of the this compound skeleton. For instance, protic-solvent-mediated cycloisomerization of quinoline (B57606) and isoquinoline (B145761) propargylic alcohols has been utilized in the synthesis of related compounds like (±)-3-demethoxyerythratidinone and (±)-cocculidine. researchgate.netlookchem.comresearchgate.net While these examples pertain to related structures, the principle of cycloisomerization for constructing cyclic systems is applicable to the broader field of alkaloid synthesis.
Oxidative Approaches (e.g., Ozonolysis, Ce(IV) Methanesulfonate (B1217627) Oxidation)
Oxidative cleavage reactions have played a significant role in synthetic routes towards the this compound skeleton. Ozonolysis, often in the presence of additives like BF₃-etherate, has been employed for the chemo- and regioselective oxidative cleavage of aromatic D-rings in erythrinan compounds, yielding products like muconates. researchgate.net This type of cleavage is relevant as it can open aromatic rings to provide intermediates suitable for subsequent cyclization steps to form the non-aromatic D-ring found in this compound.
Another oxidative approach involves the use of Ce(IV) methanesulfonate. In one synthetic route to the this compound skeleton, Ce(IV) methanesulfonate oxidation of a dimethoxy-8-oxo-erythrinan derivative yielded a p-quinone intermediate in high yield (94%). researchgate.netresearchgate.net This p-quinone was then further processed, including by ozonolysis and peroxide oxidation, to arrive at a key diester intermediate. researchgate.netresearchgate.net
Data on specific oxidative cleavage yields:
| Starting Material | Reagent(s) | Product | Yield | Citation |
| 14,15,17-trimethoxy-8-oxo-erythrinan | Ozonolysis | Diester 4 | 63% | researchgate.net |
| 16,17-dimethoxy-8-oxo-erythrinan | Ce(IV) methanesulfonate | p-quinone 7 | 94% | researchgate.netresearchgate.net |
| p-quinone 7 | Ozonolysis and peroxide oxidation | Diester 4 | 70% | researchgate.netresearchgate.net |
Construction of the D-Nor-Erythrinan Skeleton
The construction of the D-nor-erythrinan skeleton, characteristic of this compound, has been a central theme in synthetic strategies. One approach involved synthesizing the skeletal structure as an 8-oxo derivative via a key diester intermediate. researchgate.netresearchgate.net This intermediate was accessible through oxidative methods like ozonolysis or Ce(IV) methanesulfonate oxidation followed by further oxidation. researchgate.netresearchgate.net The diester was then transformed into a corresponding anhydride (B1165640), which underwent regioselective reduction to build the skeletal framework. researchgate.net
Another total synthesis of (±)-cocculolidine efficiently constructed the characteristic 6-5-6-6-membered ring system. researchgate.net This was achieved using a method previously developed for the synthesis of aromatic erythrinan alkaloids, involving steps like condensation, Bischler-Napieralski reaction for C-ring closure, and subsequent transformations to build the A-ring. researchgate.net Key steps in other syntheses have included coupling reactions of imines with tetronic acid and intramolecular 1,6-addition. researchgate.netresearchgate.netresearchgate.net
Yield Optimization and Step Efficiency in Synthetic Pathways
Achieving high yields and step efficiency is crucial in the total synthesis of complex natural products like this compound, which typically involves multiple steps. The first total synthesis of (±)-cocculolidine, reported in 2001, was completed in 21 steps with a total yield of 0.42%. researchgate.netscispace.com This highlights the complexity and challenges associated with its synthesis and the importance of optimizing each step.
Formal Syntheses and Advanced Intermediates
Formal syntheses and the preparation of advanced intermediates play a vital role in developing alternative and potentially more efficient routes to complex molecules. A formal synthesis involves synthesizing a known intermediate from a previously reported total synthesis. While the provided information does not explicitly detail formal syntheses of this compound, the synthesis of its skeletal structure as an 8-oxo derivative via a key diester intermediate can be considered an approach towards advanced intermediates. researchgate.netresearchgate.net This diester intermediate and its anhydride derivative represent advanced structures containing a significant portion of the this compound framework. researchgate.net The development of methods to efficiently construct the D-nor-erythrinan skeleton, as discussed earlier, also contributes to the preparation of advanced intermediates that can be channeled into a total synthesis. researchgate.net
Biosynthetic Hypotheses and Pathways for Cocculolidine
Precursor Identification and Elucidation
Early studies on Erythrina alkaloid biosynthesis proposed various intermediates. However, experimental evidence, particularly from feeding experiments with labeled compounds, has been crucial in identifying the key precursors. psu.edu
Role of (S)-Norreticuline as a Common Precursor to Erythrinan (B1236395) Alkaloids
Compelling evidence indicates that (S)-norreticuline serves as a committed precursor for the biosynthesis of Erythrina alkaloids. psu.edursc.orgdntb.gov.ua This finding contrasted with some earlier assumptions that suggested (S)-norprotosinomenine as the precursor. psu.edu (S)-Norreticuline is a pivotal intermediate in the pathway of "common Erythrina alkaloids" and is produced from (S)-methylnorlaudanosoline, a branching point intermediate in benzylisoquinoline alkaloid biosynthesis. nih.gov The formation of (S)-norreticuline involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-norcoclaurine, followed by a series of methylation and hydroxylation steps. nih.govub.eduacs.org
Incorporation Studies of Labeled Precursors
Feeding experiments using radioactively and 13C-labeled precursors have provided strong support for the role of (S)-norreticuline. Studies involving the application of labeled (S)-norreticuline to Erythrina tissue demonstrated its incorporation into Erythrina alkaloids such as erythraline (B1235506) and erythrinine. acs.orgpsu.edu In contrast, similar experiments with (S)-norprotosinomenine showed little to no incorporation into these alkaloids. psu.edu Furthermore, feeding of [1-13C]-labeled (S)-norreticuline resulted in specific labeling patterns in the resulting Erythrina alkaloids, allowing for the exclusion of biosynthetic pathways involving symmetrical intermediates. acs.orgpsu.edu
Proposed Enzymatic Transformations and Rearrangements
The conversion of (S)-norreticuline to the Erythrinan skeleton involves a series of complex enzymatic transformations and molecular rearrangements. While the specific enzymes involved in every step of cocculolidine biosynthesis are not fully elucidated, the general mechanisms for Erythrinan alkaloid formation from benzylisoquinoline precursors have been proposed based on biomimetic synthesis and labeling studies. acs.orgpsu.edu
Ring Expansion Mechanisms in Erythrinan Alkaloid Biosynthesis
A key step in the formation of the tetracyclic Erythrinan skeleton from a benzylisoquinoline precursor like (S)-norreticuline is a ring expansion mechanism. Proposed pathways involve oxidative phenol (B47542) coupling of (S)-norreticuline to generate an intermediate, followed by rearrangement and ring opening of the tetrahydroisoquinoline ring to form a dibenzazonine intermediate. acs.orgresearchgate.net Further transformations, potentially involving an allylic cation intermediate, lead to the closure of the spirocyclic system characteristic of Erythrinan alkaloids. acs.orgresearchgate.net While the precise enzymatic machinery for these rearrangements is still under investigation, studies on the biosynthesis of other alkaloids with rearranged skeletons, such as colchicine, have identified cytochrome P450 enzymes as catalysts for remarkable ring expansion reactions. nih.gov
Formation of the Five-Membered Lactone Moiety
This compound is distinguished by its five-membered lactone ring. researchgate.netnih.gov The formation of lactone rings in natural product biosynthesis often involves the oxidation of an alcohol or aldehyde to a carboxylic acid followed by intramolecular esterification. Alternatively, mechanisms like halolactonization, involving the attack of a carboxyl group on a activated double bond, can lead to lactone formation. wikipedia.org While the specific enzymatic steps leading to the five-membered lactone in this compound biosynthesis are not explicitly detailed in the search results, the presence of this moiety suggests a late-stage oxidation and cyclization event in the biosynthetic pathway, likely involving a precursor molecule containing both a hydroxyl group (or a precursor to it) and a carboxylic acid functionality (or a precursor to it) in appropriate proximity and stereochemistry. Studies on the formation of five-membered lactones in other contexts have shown that such cyclizations can be kinetically favored. beilstein-journals.org
Molecular and Cellular Biological Activities of Cocculolidine Pre Clinical Investigations
Insecticidal Activity and Entomological Relevance
Cocculolidine has demonstrated insecticidal activity against certain insect species in laboratory settings. Its isolation from Cocculus trilobus, a host plant for some insects, suggests a potential role in plant defense mechanisms. oup.comtandfonline.comresearchgate.net
Studies have shown that this compound exhibits insecticidal activity against specific insects. For instance, it has been reported to be active against leaf hoppers (Nephotettix bipunctatus cincticepts) and Azuki-bean weevils (Callosobruchus chinensis). oup.comtandfonline.comresearchgate.net While some plant-derived compounds are known to cause larval mortality and feeding inhibition in insects, specific detailed data on larval mortality and feeding inhibition directly attributable to this compound in pre-clinical studies, beyond general insecticidal activity against susceptible species, is not extensively detailed in the immediately available search results. ekb.egresearchgate.netnih.govnih.govfrontiersin.org
A key finding in the study of this compound's insecticidal activity is its specificity. While effective against leaf hoppers and Azuki-bean weevils, it has been observed to have no activity against the larvae of the fruit-piercing moth (Oraesia excavata), despite Cocculus trilobus being a host plant for this moth. oup.comtandfonline.comresearchgate.net This suggests a selective mode of action or detoxification mechanisms present in certain insect species. The differential response across insect species is a critical aspect for understanding its potential application and ecological role. nih.govmdpi.comnih.gov
Here is a summary of the observed insecticidal activity:
| Insect Species | Activity Against this compound |
| Leaf hoppers (Nephotettix bipunctatus cincticepts) | Active |
| Azuki-bean weevils (Callosobruchus chinensis) | Active |
| Fruit-piercing moth larvae (Oraesia excavata) | No Activity |
Cellular and Molecular Mechanisms of Action in Model Systems
Investigations into the precise cellular and molecular targets of this compound are crucial for a comprehensive understanding of its biological effects. However, detailed pre-clinical findings specifically on this compound's receptor binding, enzyme inhibition profiling, and modulation of signaling pathways in readily available published literature within the allowed sources are limited.
While receptor binding studies are a common approach in determining the molecular targets of bioactive compounds, specific pre-clinical investigations detailing the receptor binding profile of this compound were not extensively found in the consulted literature within the defined constraints. mesoscale.comnumberanalytics.comrevvity.com
Enzyme inhibition profiling is another method used to elucidate the mechanism of action of natural products. Although general information on enzyme inhibition by various compounds exists, detailed pre-clinical data on specific enzymes inhibited by this compound was not widely available in the allowed sources. frontiersin.org
The modulation of cellular signaling pathways is a significant aspect of how bioactive compounds exert their effects. While research on the modulation of signaling pathways by various natural products is ongoing, specific pre-clinical studies detailing how this compound interacts with or modulates particular signaling pathways in relevant model systems were not prominently featured in the consulted literature within the specified constraints. vietnamjournal.rumdpi.commdpi.comfrontiersin.orguc.pt
Further research is needed to fully elucidate the cellular and molecular mechanisms underlying this compound's observed insecticidal activity and its specificity across different insect species.
This compound is an erythrinan (B1236395) alkaloid that has been investigated for its biological activities, including insecticidal properties. Research into erythrinan alkaloids has revealed a range of pharmacological effects, such as those affecting the central nervous system, as well as antifeedant, insecticidal, cytotoxic, antiprotozoal, anti-inflammatory, antioxidant, antifungal, and antiviral activities nih.gov. The biological activity of these compounds is influenced by structural features, including the presence of a conjugated diene system and other functional groups on the erythrinan core nih.gov.
For instance, erythrinan alkaloids like (+)-erythravine and (+)-11-α-hydroxy-erythravine have been studied for their anticonvulsant and anxiolytic properties, with findings suggesting that subtle differences in their chemical structures can lead to variations in potency and pharmacological effects, potentially by influencing interactions with targets like nicotinic acetylcholine (B1216132) receptors researchgate.net. Another study on Erythrina poeppigiana isolated β-erythroidine, 8-oxo-β-erythroidine, and 8-oxo-α-erythroidine, and evaluated their cytotoxic activity against MCF-7 breast cancer cells, reporting IC50 values of 36.8 µM, 60.8 µM, and 875.4 µM, respectively researchgate.net. This highlights that even minor structural modifications, such as the presence of an enone moiety, can impact cytotoxic activity researchgate.net.
While specific comparative data tables directly featuring this compound alongside a broad panel of other erythrinan alkaloids for various activities were not explicitly detailed in the search results, the literature emphasizes that the diverse biological actions observed among erythrinan alkaloids are closely linked to their structural variations nih.govresearchgate.netresearchgate.net. This compound, being a non-aromatic erythrinan alkaloid with a unique five-membered lactone derivative structure, is distinct from many of the more commonly studied aromatic erythrinan alkaloids researchgate.netresearchgate.net. This structural difference likely contributes to its specific biological profile, such as its reported insecticidal activity researchgate.net.
Further detailed research findings comparing the potency and efficacy of this compound against a panel of other erythrinan alkaloids in specific biological assays, such as cytotoxicity against various cell lines or anti-inflammatory models, would be necessary for a more comprehensive comparative analysis with data tables. The available information suggests that this compound's biological activities should be considered within the broader context of erythrinan alkaloid research, recognizing that structural nuances among these compounds lead to diverse pharmacological outcomes.
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of Cocculolidine Analogs and Derivatives
The synthesis of this compound and its analogs is a complex process due to its unique tetracyclic structure. Approaches to synthesizing erythrina alkaloids, including those structurally related to this compound, have been explored researchgate.net.
Erythrinane Derivatives
This compound shares a skeletal structure with erythrinane alkaloids, although it is classified as a non-aromatic erythrina alkaloid containing a five-membered lactone researchgate.netvdoc.pub. Erythrinane derivatives themselves have been studied for various biological activities, including curare-like, hypnotic, sedative, hypotensive, neuromuscular blocking, and CNS activities researchgate.net. Studies have investigated the conversion of the erythrinane skeleton into the erythroidine skeleton, which contains a β,γ-unsaturated α-lactone system in the D-ring, a feature also present in this compound tandfonline.com. While the synthesis of the erythroidine system has been studied, the synthesis of the this compound system specifically from erythrinane was under investigation in earlier work tandfonline.com. Analogs of Erythrina alkaloids lacking the aromatic ring have been prepared for structure-activity studies scribd.com.
Modified this compound Skeletal Structures
The core skeletal structure of this compound, a D-nor-erythrinan alkaloid, has been a target for synthesis to develop analogs researchgate.net. Approaches to synthesizing the this compound skeleton, specifically the 8-oxo derivative, have been explored through various routes utilizing key intermediates researchgate.net. The total synthesis of (+/-)-cocculolidine has been achieved through multi-step processes researchgate.netvdoc.pubresearchgate.net. The reactivity of this compound allows for derivative synthesis, such as methiodide formation, which can be used in structure-activity studies .
Methodologies for SAR Determination
Determining the SAR of this compound and its analogs involves various methodologies to understand the molecular features critical for activity.
Pharmacophore Modeling
While specific details on pharmacophore modeling for this compound were not extensively found in the search results, pharmacophore modeling is a common computational technique used in SAR studies. It involves identifying the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a response. This method can be used to design new analogs with improved activity or to understand the binding site of the target.
Conformational Analysis
Conformational analysis is another important methodology in SAR studies, helping to understand the preferred three-dimensional shapes of a molecule and how these shapes influence its interaction with a biological target dntb.gov.ua. For a rigid or semi-rigid molecule like this compound, understanding its stable conformations is crucial for correlating structure with activity. While direct studies on the conformational analysis of this compound were not prominently featured in the search results, conformational analysis is a standard approach in the study of alkaloids and their derivatives to understand their biological interactions researchgate.net.
Elucidation of Structural Features Critical for Observed Biological Activities
Research has indicated that this compound's insecticidal activity is related to its structure as a lactone erythrina alkaloid containing an α, β-unsaturated-γ-lactone researchgate.netcapes.gov.brvdoc.pub. The presence of the five-membered lactone ring is a distinguishing feature vdoc.pub. Studies on related erythrina alkaloids suggest that the erythrinane skeleton plays an important role in their pharmacological effects researchgate.net. Analogs lacking the aromatic ring have been synthesized for SAR studies, implying that the aromaticity of certain rings in related erythrina alkaloids is a point of investigation for activity scribd.com. The conversion of the erythrinane skeleton to the erythroidine skeleton, which shares the unsaturated lactone feature with this compound, highlights the potential importance of this structural motif for activity tandfonline.com. Further detailed research findings on specific structural modifications of this compound and their impact on insecticidal activity would be needed for a more comprehensive understanding of its SAR.
Analytical Methodologies for Cocculolidine Research
Spectroscopic Identification and Characterization in Complex Mixtures (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are essential for the structural identification and characterization of cocculolidine, both in isolated form and potentially within complex mixtures when coupled with separation techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. Early structural assignments of this compound utilized NMR data, including proton (¹H) NMR signals that indicated the presence of specific functional groups like methoxyl, trisubstituted ethylene, and α,β-unsaturated-γ-lactone moieties. tandfonline.com Carbon-13 (¹³C) NMR also provides valuable information about the carbon skeleton. researchgate.netnih.gov Analysis of chemical shifts and coupling patterns in NMR spectra allows for the determination of the connectivity and stereochemistry of the this compound molecule. tandfonline.comresearchgate.netnih.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification and structural elucidation. The molecular weight of this compound was determined by mass spectrum to be 261. tandfonline.com The fragmentation pattern in the mass spectrum can provide clues about the substructures present in the molecule. For instance, the base peak (M-58) in the mass spectrum of this compound suggested the presence of a cyclohexene (B86901) ring with a methoxyl group, which undergoes retro-Diels-Alder fragmentation. tandfonline.com Modern MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer increased accuracy in mass measurement and provide more detailed fragmentation data, aiding in the confident identification of compounds in complex mixtures without prior isolation. rsc.orgrsc.orgbiorxiv.orggithub.io
The combination of chromatographic techniques with mass spectrometry (e.g., GC-MS, LC-MS, UHPLC-Q-TOF-MS/MS) is a powerful approach for the analysis of complex mixtures containing this compound. rsc.orgrsc.orgsemanticscholar.orgnotulaebotanicae.ro This hyphenated approach allows for the separation of individual components before they are introduced into the mass spectrometer, enabling the identification and characterization of multiple compounds in a single analysis. rsc.orgrsc.orgsemanticscholar.orgnotulaebotanicae.ro
Advancements in Analytical Sensitivity and Specificity
Advancements in analytical techniques have significantly improved the sensitivity and specificity of this compound analysis. The coupling of highly efficient separation methods like UHPLC with sensitive mass spectrometers (e.g., Q-TOF-MS/MS) allows for the detection and identification of compounds present at very low concentrations in complex matrices. rsc.orgrsc.org High-resolution mass spectrometry provides accurate mass measurements, which helps in determining the elemental composition of the compound and reducing the possibility of false positives. biorxiv.orggithub.io Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are highly specific to the compound's structure, enabling its confident identification even in the presence of isomers or co-eluting compounds. rsc.orgrsc.orggithub.io
Furthermore, the development of comprehensive databases and software for mass spectrometry data analysis facilitates the rapid screening and identification of known and potentially new compounds. rsc.orgrsc.orgbiorxiv.orggithub.io Chemometric techniques, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), can be applied to chromatographic and spectroscopic data to analyze differences in chemical composition between samples and potentially identify markers, including this compound, that contribute to these differences. rsc.orgrsc.org
While specific data tables for this compound analysis parameters were not extensively found in the search results, the general application of these advanced techniques to Cocculus species and related alkaloids indicates their relevance and potential for highly sensitive and specific this compound analysis.
Here is a representative table of analytical techniques and their applications based on the gathered information:
| Analytical Technique | Application in this compound Research | Relevant Information Found |
| HPLC / UHPLC | Separation of this compound from complex mixtures. | Used for Cocculus alkaloids and related compounds. rsc.orgrsc.orgscispace.comresearchgate.net |
| GC-MS | Analysis of volatile/semi-volatile components; potential for this compound after derivatization. | Used for other phytoconstituents in Cocculus species. ijpbs.netinnovareacademics.in Useful for identification via mass spectra libraries. innovareacademics.in |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Provides details on functional groups, connectivity, and stereochemistry. tandfonline.comresearchgate.netnih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for identification. | Molecular weight determined by MS. tandfonline.com Fragmentation patterns aid structural understanding. tandfonline.comrsc.orgrsc.org |
| LC-MS / GC-MS / UHPLC-MS | Separation and online identification/characterization in complex mixtures. | Powerful for analyzing complex plant extracts. rsc.orgrsc.orgsemanticscholar.orgnotulaebotanicae.ro |
| HRMS | Accurate mass measurement for elemental composition determination. | Mentioned for molecular formula confirmation. |
| MS/MS | Provides detailed fragmentation for confident identification. | Used for characterizing alkaloids in Cocculus species. rsc.orgrsc.org |
Computational and Theoretical Studies on Cocculolidine
Molecular Modeling and Dynamics Simulations
Currently, there is a notable absence of specific molecular modeling and dynamics simulation studies published for Cocculolidine. Such studies would be invaluable for understanding the dynamic behavior of the molecule, its structural flexibility, and its potential interactions with its biological targets. Future research in this area could provide critical insights into the mechanisms underlying its insecticidal activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Prediction of Conformational Preferences and Stereochemical Effects
The stereochemistry of this compound is a crucial aspect of its structure, with the A-ring's stereochemistry being a key feature in its synthesis. researchgate.net However, dedicated computational studies on the conformational preferences and the broader stereochemical effects on its biological activity are yet to be reported. Predicting the stable conformers of this compound and understanding how its three-dimensional structure influences its insecticidal properties would be a significant step forward.
In Silico Screening and Ligand-Protein Interaction Predictions
The insecticidal activity of this compound points to specific interactions with biological targets within insects. researchgate.net In silico screening and ligand-protein interaction studies would be powerful tools to identify these potential protein targets and to predict the binding modes and affinities of this compound. This computational approach could significantly accelerate the discovery of its precise mechanism of action and guide the development of new, more effective insecticides. While the methodologies for such studies are well-established, their specific application to this compound has not been documented in available research.
Future Perspectives and Research Directions
Exploration of Undiscovered Biosynthetic Enzymes
Understanding the complete biosynthetic pathway of cocculolidine in Cocculus trilobus remains an area for further investigation. Identifying the specific enzymes involved in the formation of its unique erythrinan (B1236395) skeleton and the α,β-unsaturated-γ-lactone moiety is crucial capes.gov.br. Research in this area could involve transcriptomics and metabolomics approaches to identify candidate genes and enzymes that correlate with this compound production in the plant mpg.de. Techniques such as sequence homology-based cloning and protein purification could then be employed to isolate and characterize these enzymes mpg.de. Elucidating these enzymatic steps could pave the way for biotechnological production of this compound and its precursors.
Novel Synthetic Strategies for Accessing Complex Analogs
While a total synthesis of this compound has been achieved, the reported yield was low researchgate.net. Developing novel and more efficient synthetic strategies is essential for accessing larger quantities of this compound and for the creation of complex analogs researchgate.net. Research could focus on developing stereoselective routes to specifically synthesize the desired enantiomer of this compound. Exploring new coupling reactions and intramolecular cyclization strategies could lead to improved yields and fewer synthetic steps researchgate.net. Furthermore, diversity-oriented synthesis approaches could be applied to generate a library of this compound analogs with variations in the ring system and substituents, which could then be screened for altered or enhanced biological activities mdpi.com.
Identification of New Biological Targets and Mechanisms in Non-Human Models
This compound is known for its insecticidal activity researchgate.netcapes.gov.br. Future research should aim to precisely identify the molecular targets and mechanisms of action responsible for this activity in insects. This could involve a combination of biochemical assays, genetic studies, and behavioral observations in relevant insect models. Understanding the specific protein or enzymatic pathways that this compound interacts with could provide insights into novel pest control strategies. Additionally, exploring its effects on other non-human organisms, such as nematodes or fungi, could reveal a broader spectrum of biological activities.
Potential as a Research Probe or Lead Compound in Chemical Biology
The unique structural features of this compound, particularly its erythrinan core and lactone ring, make it a potentially valuable scaffold for chemical biology research. It could be used as a research probe to investigate specific biological processes or pathways in non-human systems, especially those related to neuronal signaling or muscle function, given the nature of some erythrina alkaloids. zu.edu.pk. Modifications of the this compound structure could lead to the development of lead compounds for the discovery of new insecticidal agents or other bioactive molecules. Structure-activity relationship studies, guided by rational design and synthetic strategies mentioned earlier, would be crucial in this endeavor zu.edu.pk.
Application of Chemoenzymatic Synthesis for Sustainable Production
Integrating enzymatic steps into the synthetic routes of this compound offers a promising avenue for sustainable production. Chemoenzymatic synthesis combines the efficiency and specificity of enzymes with the versatility of chemical transformations nih.gov. Future research could explore the use of identified or engineered biosynthetic enzymes from Cocculus trilobus, or other enzymes with relevant catalytic activities, to perform specific steps in the synthesis of this compound or its precursors. This approach could reduce the need for harsh reagents and conditions, minimize waste generation, and potentially lead to more cost-effective and environmentally friendly production methods. nih.gov
Q & A
Basic: What established synthetic routes exist for Cocculolidine, and what key reaction mechanisms are involved?
This compound is synthesized via multi-step pathways involving critical reactions such as [1,4]-hydride shifts and cyclization. A notable approach begins with compound 187 undergoing thermal rearrangement to form intermediate 188 , followed by further transformations to yield (±)-cocculolidine . Methodologically, researchers should employ retrosynthetic analysis to identify feasible disconnections and prioritize steps with high stereochemical control. Characterization via NMR, MS, and X-ray crystallography is essential to confirm structural fidelity .
Advanced: How can stereochemical challenges in this compound’s total synthesis be systematically addressed?
Stereochemical complexity in α-tertiary amines requires chiral resolution techniques (e.g., chiral HPLC) and asymmetric catalysis. Advanced strategies include computational modeling (e.g., density functional theory (DFT)) to predict transition states and guide reagent selection. Cross-validation with spectroscopic data (e.g., NOE experiments) ensures stereochemical accuracy. Comparative analysis of analogous alkaloids (e.g., isophellibiline) can also inform reaction optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map carbon-hydrogen frameworks.
- Mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography for absolute configuration determination.
Data interpretation should align with literature benchmarks, and discrepancies necessitate purity checks (e.g., HPLC) .
Advanced: How should researchers resolve contradictions between experimental and predicted spectral data for this compound derivatives?
Contradictions arise from conformational flexibility or impurities. Methodological steps:
Replicate experiments under controlled conditions.
Cross-validate using complementary techniques (e.g., IR for functional groups, ECD for chirality).
Computational validation (molecular dynamics simulations) to model spectral outcomes.
Peer consultation and literature meta-analysis help contextualize anomalies .
Basic: How should a literature review on this compound identify gaps in biosynthesis or bioactivity?
Use systematic frameworks (e.g., PRISMA) to screen databases (PubMed, SciFinder), filtering for:
- Biosynthetic studies : Gaps in enzymatic pathways or gene clusters.
- Pharmacological data : Limited in vivo toxicity profiles.
Exclude non-peer-reviewed sources (e.g., patents, preprints) unless validated via independent studies .
Advanced: What experimental design considerations ensure reproducibility in this compound synthesis?
- Detailed protocols : Specify solvent purity, temperature gradients, and catalyst loading.
- Open data practices : Share raw spectra and crystallographic data in supplementary materials.
- Peer review : Pre-publication validation by independent labs reduces methodological ambiguities .
Basic: What biological targets or pharmacological activities are associated with this compound?
Preliminary studies suggest neuroactive or antimicrobial properties. Assess via:
- In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase).
- In vivo models : Dose-response studies in zebrafish or rodents.
Control experiments must account for solvent effects and cytotoxicity .
Advanced: How can computational methods enhance this compound’s reactivity or conformational studies?
- Molecular docking : Predict binding affinities for target proteins.
- DFT calculations : Optimize reaction pathways and transition states.
- Machine learning : Train models on alkaloid datasets to predict synthetic yields. Integrate computational results with experimental kinetics (e.g., Arrhenius plots) .
Basic: What are common impurities in this compound synthesis, and how are they mitigated?
- Byproducts : Epimerization products or incomplete cyclization intermediates.
- Mitigation : Optimize reaction time/temperature; use preparative TLC/HPLC for purification.
- Detection : Monitor via LC-MS and compare retention times with standards .
Advanced: What methodologies enable robust comparative analysis of this compound’s bioactivity across models?
- Meta-analysis : Aggregate data from heterogeneous studies (e.g., IC₅₀ values) using random-effects models.
- Omics integration : Transcriptomic/proteomic profiling to identify off-target effects.
- Cross-species validation : Compare efficacy in murine vs. primate models to assess translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
